molecular formula C3H5ClO2 B13846340 Ethyl-d3 Chloroformate

Ethyl-d3 Chloroformate

Cat. No.: B13846340
M. Wt: 111.54 g/mol
InChI Key: RIFGWPKJUGCATF-FIBGUPNXSA-N
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Description

Ethyl-d3 Chloroformate is a deuterated derivative of ethyl chloroformate, where the hydrogen atoms in the ethyl group are replaced with deuterium. This compound is used in various chemical reactions and research applications due to its unique properties. It is a colorless, corrosive, and highly toxic liquid that serves as a reagent in organic synthesis, particularly for introducing the ethyl carbamate protecting group and forming carboxylic anhydrides .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-d3 Chloroformate can be synthesized by reacting deuterated ethanol (ethyl-d3 alcohol) with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:

CD3CH2OH+COCl2CD3CH2OCOCl+HCl\text{CD}_3\text{CH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{CD}_3\text{CH}_2\text{OCOCl} + \text{HCl} CD3​CH2​OH+COCl2​→CD3​CH2​OCOCl+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of phosgene, a highly toxic and reactive gas, and deuterated ethanol. The reaction is conducted in specialized reactors designed to contain and neutralize any hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl-d3 Chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and esters, respectively.

    Hydrolysis: In the presence of water, it decomposes to form deuterated ethanol, hydrogen chloride, and carbon dioxide.

    Oxidation and Reduction: While not commonly involved in oxidation or reduction reactions, it can participate in such processes under specific conditions.

Common Reagents and Conditions

    Amines: React with this compound to form deuterated carbamates.

    Alcohols: React to form deuterated esters.

    Water: Causes hydrolysis, leading to the formation of deuterated ethanol and other by-products.

Major Products Formed

    Deuterated Carbamates: Formed from reactions with amines.

    Deuterated Esters: Formed from reactions with alcohols.

    Deuterated Ethanol: Formed from hydrolysis reactions.

Scientific Research Applications

Ethyl-d3 Chloroformate is widely used in scientific research due to its unique properties:

    Chemistry: Used as a reagent in organic synthesis for introducing deuterated protecting groups and forming deuterated derivatives of various compounds.

    Biology: Utilized in labeling studies to trace metabolic pathways and understand biological processes involving deuterated compounds.

    Medicine: Employed in the synthesis of deuterated pharmaceuticals, which can have improved metabolic stability and reduced side effects.

    Industry: Used in the production of deuterated materials for research and development purposes.

Mechanism of Action

Ethyl-d3 Chloroformate exerts its effects through nucleophilic substitution reactions. The deuterated ethyl group is transferred to nucleophiles, forming deuterated derivatives. The presence of deuterium can influence reaction kinetics and stability, making it valuable in various applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl Chloroformate: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.

    Methyl Chloroformate: A similar compound with a methyl group instead of an ethyl group, used for different synthetic purposes.

    Isobutyl Chloroformate: Another chloroformate ester with different reactivity and applications.

Uniqueness

Ethyl-d3 Chloroformate is unique due to the presence of deuterium, which provides advantages in labeling studies and the synthesis of deuterated compounds. Deuterium’s heavier mass and stronger C-D bond compared to C-H bond can lead to different reaction kinetics and improved stability in certain applications .

Properties

Molecular Formula

C3H5ClO2

Molecular Weight

111.54 g/mol

IUPAC Name

2,2,2-trideuterioethyl carbonochloridate

InChI

InChI=1S/C3H5ClO2/c1-2-6-3(4)5/h2H2,1H3/i1D3

InChI Key

RIFGWPKJUGCATF-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])COC(=O)Cl

Canonical SMILES

CCOC(=O)Cl

Origin of Product

United States

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